(4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride
Description
(4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride is a substituted thiophene derivative with a trifluoromethyl (-CF₃) group at the 4-position of the thiophene ring and a methanamine (-CH₂NH₂) group at the 3-position, forming a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene core contributes to π-π stacking interactions, making it relevant in medicinal chemistry and material science.
Properties
IUPAC Name |
[4-(trifluoromethyl)thiophen-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-3-11-2-4(5)1-10;/h2-3H,1,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYAFPNWNIFMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Amination: The methanamine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated thiophene derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride typically involves the reaction of trifluoromethyl thiophene derivatives with amines under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes.
Biological Activities
1. Antimicrobial Properties
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives containing this moiety have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride | TBD | TBD |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 µM | MRSA |
| Other derivatives | 9.75–12.0 µM | M. tuberculosis |
2. Cytotoxicity Studies
In vitro studies have demonstrated that (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride exhibits cytotoxic effects on various cancer cell lines. For example, a study on human glioblastoma cells revealed a dose-dependent decrease in cell viability:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
This indicates significant potential for further development as an anticancer agent.
Therapeutic Applications
1. Neurological Disorders
The unique structural characteristics of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride suggest potential applications in treating neurological disorders. The compound may interact with neurotransmitter systems, providing a pathway for developing novel therapeutics for conditions such as depression and anxiety.
2. Antiparasitic Activity
Research has highlighted the efficacy of thiophene derivatives against intracellular parasites. For instance, compounds similar to (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride have demonstrated significant activity against Leishmania major, inhibiting the proliferation of intracellular amastigotes.
Case Studies
Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer effects of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride on various tumor cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis and cell cycle arrest, suggesting mechanisms that warrant further investigation for therapeutic use.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride was tested against a panel of bacterial strains. The compound exhibited potent activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Key Observations:
- Thiophene vs. Pyridine : The sulfur atom in thiophene provides higher electron density compared to pyridine’s nitrogen, favoring interactions with aromatic residues in biological targets .
- Oxazole/Thiazole vs. Thiophene : Oxazole and thiazole cores introduce additional heteroatoms (O/N), increasing polarity but reducing lipophilicity compared to thiophene .
Substituent Effects
Key Observations:
Physicochemical Properties
Key Observations:
- The pyridine analog’s nitrogen atom improves water solubility compared to the thiophene-based target compound .
Biological Activity
(4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, while the thiophene ring contributes to various biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride can be represented as follows:
- Molecular Formula : C₆H₆ClF₃N
- Molecular Weight : 201.57 g/mol
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, which are critical for its biological activity.
The biological activity of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds containing thiophene rings often exhibit:
- Antimicrobial Activity : The compound may inhibit the growth of specific bacteria and fungi by disrupting their metabolic pathways. This is achieved through enzyme inhibition, which is a common mechanism for antimicrobial agents .
- Cholinesterase Inhibition : Similar thiophene derivatives have shown significant inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cholinesterase Inhibition | IC50 values comparable to standard drugs | |
| Antioxidant Activity | Moderate antioxidant properties |
Case Studies
- Antimicrobial Properties : A study demonstrated that derivatives of thiophene, including those with trifluoromethyl substitutions, exhibited significant antimicrobial effects against various pathogens. The mechanism was linked to enzyme inhibition within microbial cells, leading to reduced viability.
- Cholinesterase Inhibition : Research on thiophene hybrids revealed that certain compounds showed IC50 values in the low micromolar range against butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for Alzheimer's disease .
- Antioxidant Activity : A comparative analysis of thiophene derivatives indicated that some possess notable antioxidant properties, which could contribute to their therapeutic efficacy in oxidative stress-related conditions .
Comparative Analysis
To understand the unique properties of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride, it is essential to compare it with other similar compounds:
Table 2: Comparison with Similar Compounds
Q & A
Q. What are the critical parameters for optimizing the synthesis of (4-(Trifluoromethyl)thiophen-3-yl)methanamine hydrochloride?
The synthesis typically involves multi-step routes, including thiophene ring functionalization, trifluoromethyl group introduction, and amine protection/deprotection. Key parameters include:
- Reaction temperature : Excessively high temperatures during trifluoromethylation can lead to byproducts (e.g., defluorination) .
- Catalyst selection : Palladium-based catalysts may improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thiophene linkages .
- Purification methods : Use of recrystallization or column chromatography to achieve >98% purity, as residual solvents (e.g., THF) can interfere with downstream biological assays .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR is critical for confirming trifluoromethyl group integrity, with expected shifts between -60 to -70 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 228.05) and detects halogenated impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the thiophene-amine moiety, though hydrochloride salts may require co-crystallization with crown ethers .
Q. How should researchers design preliminary biological activity screens for this compound?
- Target selection : Prioritize enzymes/receptors influenced by trifluoromethyl-thiophene motifs, such as cholinesterases or GPCRs .
- Assay conditions : Use phosphate-buffered saline (pH 7.4) to mimic physiological environments, as the hydrochloride salt’s solubility varies with pH .
- Positive controls : Include known inhibitors (e.g., donepezil for cholinesterase assays) to validate experimental setups .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Batch variability : Monitor purity via HPLC-UV/ELSD and confirm trifluoromethyl group stability using TGA-DSC .
- Assay interference : The thiophene ring may autofluoresce in fluorescence-based assays; switch to luminescence or absorbance readouts .
- Solubility limits : Use DMSO stocks ≤1% v/v to avoid cellular toxicity, and confirm compound stability over 24 hours via LC-MS .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- SAR studies : Synthesize analogs replacing the trifluoromethyl group with -CFH or -CH to assess electronic effects on target binding .
- Kinetic assays : Perform time-dependent inhibition studies to distinguish reversible vs. irreversible binding (e.g., dialysis reactivation tests for enzymes) .
- Structural biology : Co-crystallize the compound with target proteins (e.g., AChE) to identify key binding residues .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH-dependent degradation : The hydrochloride salt may hydrolyze in acidic environments (e.g., stomach); conduct simulated gastric fluid tests (pH 1.2, 37°C) to assess stability .
- Metabolic profiling : Use liver microsomes to identify primary metabolites (e.g., thiophene ring oxidation) and adjust dosing regimens accordingly .
Q. What computational methods aid in predicting off-target interactions?
- Molecular docking : Screen against databases like ChEMBL using Glide or AutoDock Vina to prioritize targets .
- Pharmacophore modeling : Map electrostatic and hydrophobic features of the trifluoromethyl-thiophene core to predict GPCR or kinase interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
